3-Amino-4,6-dichloropicolinonitrile
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Overview
Description
3-Amino-4,6-dichloropicolinonitrile is a heterocyclic compound with the molecular formula C6H3Cl2N3. It is a derivative of picolinonitrile, characterized by the presence of amino and dichloro substituents on the pyridine ring.
Scientific Research Applications
3-Amino-4,6-dichloropicolinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and dyes
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,6-dichloropicolinonitrile typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4,6-dichloropicolinonitrile with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the substitution of chlorine atoms by the amino group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,6-dichloropicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinonitrile derivatives, while coupling reactions can produce biaryl compounds.
Mechanism of Action
The mechanism of action of 3-Amino-4,6-dichloropicolinonitrile involves its interaction with specific molecular targets. The amino and dichloro substituents on the pyridine ring allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4,6-dichloropyridine: Similar structure but lacks the nitrile group.
4,6-Dichloropicolinonitrile: Lacks the amino group.
3-Amino-2,4,6-trichloropyridine: Contains an additional chlorine atom.
Uniqueness
3-Amino-4,6-dichloropicolinonitrile is unique due to the combination of amino and dichloro substituents on the pyridine ring along with the nitrile group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-amino-4,6-dichloropyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-3-1-5(8)11-4(2-9)6(3)10/h1H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGLXCSAPQHZFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)C#N)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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